

Preparyl (PRE-742): Application Notes for the Treatment of Atopic Dermatitis

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Compound of Interest

Compound Name: Preparyl

Cat. No.: B1222209

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Introduction

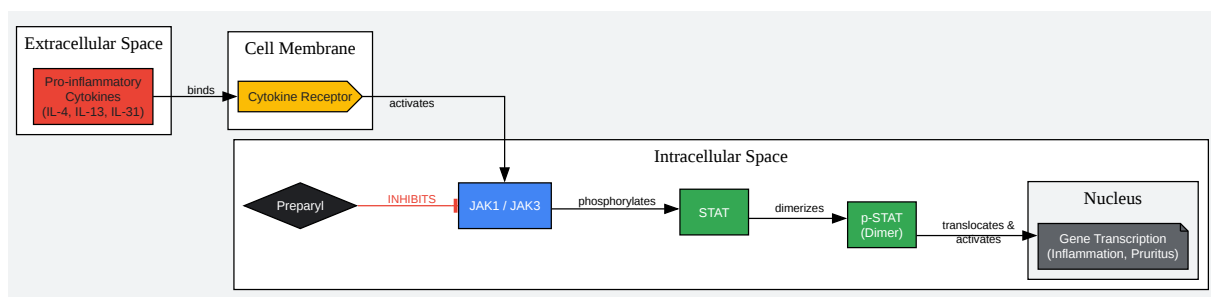
Preparyl (PRE-742) is an investigational, selective Janus Kinase (JAK) inhibitor with high affinity for JAK1 and JAK3. By modulating the JAK-STAT signaling pathway, **Preparyl** effectively reduces the signaling of key pro-inflammatory cytokines implicated in the pathophysiology of moderate to severe atopic dermatitis (AD), including IL-4, IL-13, IL-31, and IFN- γ . These notes provide an overview of the clinical application, mechanism of action, and relevant experimental protocols for the study of **Preparyl**.

Mechanism of Action: JAK-STAT Inhibition

Atopic Dermatitis is characterized by a complex inflammatory cascade driven by T-helper 2 (Th2) cytokines. Key cytokines such as IL-4 and IL-13 bind to their respective cell surface receptors, leading to the activation of associated Janus kinases. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize and translocate to the nucleus, where they bind to DNA and induce the transcription of genes responsible for inflammation, pruritus, and skin barrier dysfunction.

Preparyl acts by competitively inhibiting the ATP-binding site of JAK1 and JAK3, preventing the phosphorylation and activation of STAT proteins. This disruption of the signaling cascade leads

to a downstream reduction in the expression of inflammatory mediators, thereby alleviating the clinical signs and symptoms of atopic dermatitis.



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Caption: Mechanism of Action of **Preparyl** in disrupting the JAK-STAT signaling pathway.

Clinical Data Summary

The efficacy and safety of **Preparyl** were evaluated in a Phase IIb, randomized, double-blind, placebo-controlled trial involving adults with moderate to severe atopic dermatitis.

Table 1: Efficacy Outcomes at Week 16

Endpoint	Placebo (n=120)	Preparyl 15mg QD (n=122)	Preparyl 30mg QD (n=121)
EASI-75 (% of Patients)	15.2%	58.9%	72.5%
IGA Score of 0 or 1 (% of Patients)	10.1%	40.7%	51.3%
Pruritus NRS Improvement ≥4 (% of Patients)	12.5%	55.2%	68.9%
Mean Change from Baseline in EASI Score	-20.1%	-65.4%	-78.2%

EASI-75: ≥75% improvement in Eczema Area and Severity Index; IGA: Investigator's Global Assessment; NRS: Numerical Rating Scale; QD: Once Daily.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse Event (>2% in any group)	Placebo (n=120)	Preparyl 15mg QD (n=122)	Preparyl 30mg QD (n=121)
Nasopharyngitis	10.8%	12.3%	11.6%
Headache	5.0%	7.4%	8.3%
Nausea	2.5%	4.1%	5.8%
Upper Respiratory Tract Infection	6.7%	5.7%	6.6%
Acne	0.8%	3.3%	5.0%

Experimental Protocols

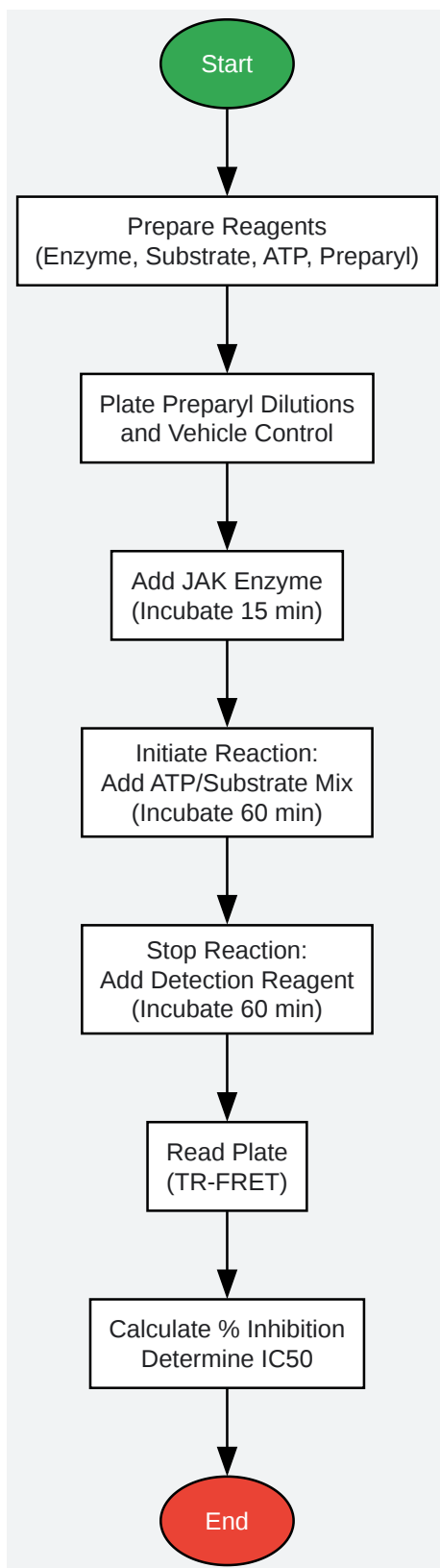
Protocol 1: In Vitro JAK1/JAK3 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Preparyl** against JAK1 and JAK3 enzymes.

Methodology:

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
 - Reconstitute recombinant human JAK1 and JAK3 enzymes in kinase buffer.
 - Prepare a substrate solution containing a generic peptide substrate (e.g., Ulight-JAK-1tide) and ATP at a concentration equal to its K_m value for each enzyme.
 - Prepare serial dilutions of **Preparyl** (e.g., from 100 μM to 1 pM) in DMSO, followed by a final dilution in kinase buffer.
- Assay Procedure:
 - Add 5 μL of diluted **Preparyl** or DMSO (vehicle control) to the wells of a 384-well microplate.
 - Add 5 μL of the respective JAK enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
 - Initiate the kinase reaction by adding 10 μL of the ATP/substrate solution.
 - Incubate the plate for 60 minutes at room temperature.
- Detection & Analysis:
 - Stop the reaction by adding 10 μL of a detection solution containing a europium-labeled anti-phosphotyrosine antibody.
 - Incubate for 60 minutes to allow for antibody binding to the phosphorylated substrate.

- Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.
- Calculate the percent inhibition for each concentration of **Preparyl** relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).



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